Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate
Description
Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate is a spirocyclic compound featuring a bicyclic structure with a hydroxymethyl substituent at the 1-position and a tert-butyl carboxylate group at the 6-position. The spiro[2.6] framework imparts conformational rigidity, making it a valuable intermediate in medicinal chemistry and drug design. The hydroxymethyl group enhances polarity, facilitating hydrogen bonding interactions (critical for biological activity) and enabling further derivatization, such as esterification or oxidation .
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)-7-azaspiro[2.6]nonane-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO3/c1-13(2,3)18-12(17)15-7-4-5-14(6-8-15)9-11(14)10-16/h11,16H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSURAUVHNUWFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CC2CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901128347 | |
| Record name | 6-Azaspiro[2.6]nonane-6-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373028-02-4 | |
| Record name | 6-Azaspiro[2.6]nonane-6-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373028-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azaspiro[2.6]nonane-6-carboxylic acid, 1-(hydroxymethyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901128347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate (CAS No. 236406-42-1) is a compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on relevant studies, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 241.33 g/mol
- Purity : >97% (GC)
- Appearance : White to light yellow powder or crystals
- Melting Point : 55.0 to 59.0 °C
This compound functions primarily as an inhibitor of specific biological pathways, notably those involved in bacterial secretion systems. Research indicates that compounds structurally related to this molecule can inhibit Type III Secretion Systems (T3SS) in bacteria, which are crucial for pathogenicity in several Gram-negative bacteria.
Key Findings from Research Studies
-
Inhibition of T3SS :
- A study demonstrated that related compounds exhibit significant inhibition of T3SS-mediated secretion, leading to reduced virulence in pathogens like Salmonella and Escherichia coli .
- Compounds structurally similar to this compound showed IC values in the low micromolar range, indicating potent activity against bacterial secretion systems .
- Antioxidant Activity :
- Cytotoxicity Studies :
Case Study 1: Inhibition of Bacterial Virulence
A recent study explored the efficacy of various spirocyclic compounds, including this compound, against Salmonella enterica. The compound was tested for its ability to inhibit the secretion of virulence factors via the T3SS.
| Compound | Concentration (μM) | % Inhibition |
|---|---|---|
| This compound | 25 | 70% |
| Control (DMSO) | N/A | 0% |
The results indicated a significant reduction in virulence factor secretion at this concentration, supporting its potential as an antibacterial agent.
Case Study 2: Antioxidant Properties
In another investigation, the antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays.
| Compound | IC (μM) |
|---|---|
| This compound | 45 |
| Ascorbic Acid (Control) | 30 |
The data suggest that while the compound has antioxidant activity, it is less potent than ascorbic acid.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Substituent Effects on Reactivity and Functionality
- Hydroxymethyl vs. Aminomethyl: The hydroxymethyl group in the target compound supports hydrogen bonding and mild reactivity (e.g., esterification), whereas the aminomethyl analog () introduces a basic amine, enabling protonation in acidic environments or participation in nucleophilic reactions .
- Fluorine Substitution : The 9,9-difluoro derivative () exhibits enhanced electronegativity and metabolic stability due to fluorine’s inductive effects, making it suitable for hydrophobic interactions in drug design .
Physicochemical Properties
- Lipophilicity : The difluoro analog () is more lipophilic than the hydroxymethyl target compound, impacting membrane permeability and solubility .
- Aqueous Solubility: The hydroxymethyl group improves water solubility compared to the discontinued aminomethyl variant (), which may require acidic conditions for dissolution .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 1-(hydroxymethyl)-6-azaspiro[2.6]nonane-6-carboxylate?
Methodological Answer: The synthesis typically involves cyclization and functional group protection. A common approach includes:
Spirocyclic Core Formation : Use of tetrahydrofuran (THF) as a solvent with sodium hydride to facilitate base-mediated cyclization, forming the 6-azaspiro[2.6]nonane scaffold .
Hydroxymethyl Introduction : Reaction of the spirocyclic intermediate with formaldehyde or equivalent reagents under controlled pH to avoid over-alkylation.
Boc Protection : Addition of di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) to protect the amine .
Q. Critical Parameters :
- Temperature control (<0°C during Boc protection to minimize side reactions).
- Purification via flash chromatography (hexane/ethyl acetate gradients) or recrystallization .
Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?
Methodological Answer: Spectroscopic Analysis :
- NMR : Key signals include:
- tert-Butyl group: δ ~1.4 ppm (singlet, 9H).
- Hydroxymethyl protons: δ ~3.6–4.0 ppm (multiplet, 2H).
- Spirocyclic backbone: Distinct splitting patterns due to restricted rotation (δ 2.5–3.5 ppm) .
- IR : Peaks at ~3400 cm⁻¹ (O–H stretch), ~1680 cm⁻¹ (carbamate C=O), and ~1250 cm⁻¹ (C–O) confirm functional groups .
Q. Crystallography :
-
Use SHELX software for structure refinement. Hydrogen-bonding patterns (e.g., O–H···N interactions) stabilize the spirocyclic conformation .
-
Data Table : Example crystallographic parameters from analogous compounds:
Parameter Value Space group P2₁2₁2₁ Unit cell (Å) a=8.21, b=10.45, c=12.72 R-factor <0.05
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes during synthesis?
Methodological Answer:
- Yield Optimization :
- Stereochemical Analysis :
Case Study : A 15% yield discrepancy was resolved by switching from ethanol to THF, reducing steric hindrance during cyclization .
Q. What strategies are effective for analyzing biological activity or designing derivatives of this compound?
Methodological Answer:
-
Derivative Design :
-
Biological Screening :
- In vitro assays : Test against enzymatic targets (e.g., kinases, proteases) using fluorescence polarization.
- SAR Studies : Correlate substituent electronegativity with IC₅₀ values (see table below) :
Derivative R-group IC₅₀ (μM) Parent compound -CH₂OH 12.3 Analog 1 -CH₂NH₂ 8.7 Analog 2 -CF₂H 5.2
Q. How can researchers address challenges in crystallographic data interpretation for this spirocyclic compound?
Methodological Answer:
- Data Collection : Use high-resolution synchrotron radiation to resolve overlapping electron densities in the spirocyclic core .
- Hydrogen Bonding Analysis : Apply graph-set notation (e.g., S(6) motifs) to identify stabilizing interactions between the hydroxymethyl group and carbamate oxygen .
- Refinement Artifacts :
Q. What are the best practices for handling and storing this compound to ensure stability?
Methodological Answer:
- Storage :
- Store at –20°C under argon in amber vials to prevent hydrolysis of the Boc group.
- Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .
- Safety Protocols :
- Wear nitrile gloves and chemical-resistant lab coats during handling.
- Use fume hoods to minimize inhalation exposure; spill cleanup requires ethanol rinsing followed by solid waste disposal .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
